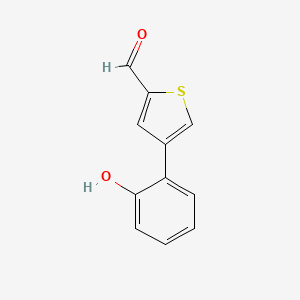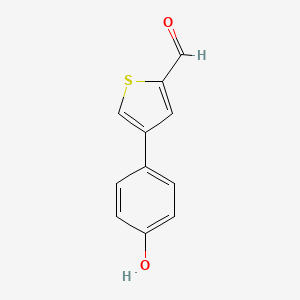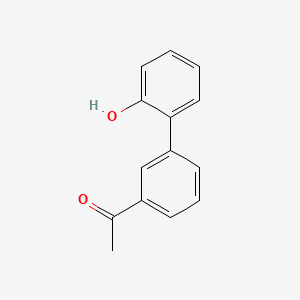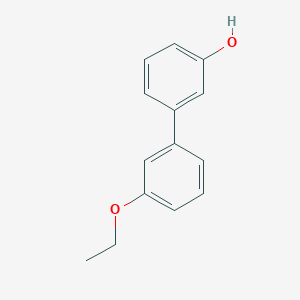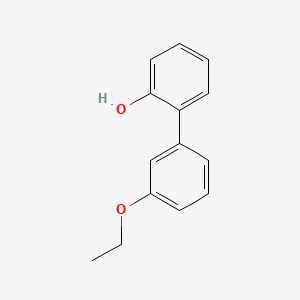
2-(3-Ethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)phenol, 95% (2E3P) is a phenolic compound with a wide range of potential applications in the scientific and research fields. It has been studied for its potential uses in synthesis, as a scientific research application, and for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyphenyl)phenol, 95% is not yet fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been suggested that 2-(3-Ethoxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as lipoxygenase, which is involved in the formation of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Ethoxyphenyl)phenol, 95% are not yet fully understood. However, studies have suggested that it may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been suggested that 2-(3-Ethoxyphenyl)phenol, 95% may have a role in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Ethoxyphenyl)phenol, 95% in lab experiments include its low cost, its availability in a variety of forms, and its relative stability. Additionally, 2-(3-Ethoxyphenyl)phenol, 95% is non-toxic and non-irritating, making it a safe reagent for use in a variety of experiments. The main limitation of using 2-(3-Ethoxyphenyl)phenol, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 2-(3-Ethoxyphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of 2-(3-Ethoxyphenyl)phenol, 95% and its potential uses in organic synthesis and as a reagent for a variety of reactions could be beneficial. Additionally, further research into its potential as an antioxidant, a corrosion inhibitor, a flame retardant, and an antifungal agent could be beneficial. Finally, further research into its potential use in the production of pharmaceuticals could be beneficial.
Méthodes De Synthèse
2-(3-Ethoxyphenyl)phenol, 95% can be synthesized through a number of different methods. The most common is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide ion in the presence of a base. This method is often used to synthesize 2-(3-Ethoxyphenyl)phenol, 95% as it is a simple and efficient way to produce the compound. Other methods of synthesis include the use of Grignard reagents and the use of catalytic hydrogenation.
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)phenol, 95% has a wide range of potential applications in the scientific and research fields. It has been studied for its potential use in organic synthesis, as a catalyst, and as a reagent for a variety of reactions. It has also been studied for its potential as a corrosion inhibitor, an antioxidant, and a flame retardant. Additionally, 2-(3-Ethoxyphenyl)phenol, 95% has been studied for its potential as an antifungal agent and for its potential use in the production of pharmaceuticals.
Propriétés
IUPAC Name |
2-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGHGMLHYCMTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683484 |
Source


|
| Record name | 3'-Ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-58-6 |
Source


|
| Record name | 3'-Ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


